molecular formula C31H32O7 B13390172 D-glycero-D-gulo-Dec-1-enitol, 4,7-anhydro-1,2,3,8-tetradeoxy-6-O-(phenylmethyl)-, 9,10-dibenzoate

D-glycero-D-gulo-Dec-1-enitol, 4,7-anhydro-1,2,3,8-tetradeoxy-6-O-(phenylmethyl)-, 9,10-dibenzoate

Cat. No.: B13390172
M. Wt: 516.6 g/mol
InChI Key: QIGSQMHFQOMPTC-UHFFFAOYSA-N
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Description

(S)-3-((2R,3R,4S,5S)-5-Allyl-3-(benzyloxy)-4-hydroxytetrahydrofuran-2-yl)propane-1,2-diyl dibenzoate is a complex organic compound with a unique structure that includes a tetrahydrofuran ring, benzyloxy groups, and allyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((2R,3R,4S,5S)-5-Allyl-3-(benzyloxy)-4-hydroxytetrahydrofuran-2-yl)propane-1,2-diyl dibenzoate typically involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the tetrahydrofuran ring: This can be achieved through cyclization reactions involving diols and appropriate catalysts.

    Introduction of benzyloxy groups: This step often involves the use of benzyl bromide and a base such as sodium hydride.

    Allylation: The allyl group can be introduced using allyl bromide in the presence of a base.

    Esterification: The final step involves the esterification of the hydroxyl groups with benzoic acid derivatives under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-3-((2R,3R,4S,5S)-5-Allyl-3-(benzyloxy)-4-hydroxytetrahydrofuran-2-yl)propane-1,2-diyl dibenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-3-((2R,3R,4S,5S)-5-Allyl-3-(benzyloxy)-4-hydroxytetrahydrofuran-2-yl)propane-1,2-diyl dibenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-3-((2R,3R,4S,5S)-5-Allyl-3-(benzyloxy)-4-hydroxytetrahydrofuran-2-yl)propane-1,2-diyl dibenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling.

    Altering gene expression: Affecting the transcription of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-((2R,3R,4S,5S)-5-Allyl-3-(benzyloxy)-4-hydroxytetrahydrofuran-2-yl)propane-1,2-diyl dibenzoate: shares similarities with other tetrahydrofuran derivatives and benzyloxy compounds.

Uniqueness

  • The unique combination of functional groups in (S)-3-((2R,3R,4S,5S)-5-Allyl-3-(benzyloxy)-4-hydroxytetrahydrofuran-2-yl)propane-1,2-diyl dibenzoate gives it distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

D-glycero-D-gulo-Dec-1-enitol, 4,7-anhydro-1,2,3,8-tetradeoxy-6-O-(phenylmethyl)-, 9,10-dibenzoate (CAS No. 546141-24-6) is a complex carbohydrate derivative notable for its unique structural features. This compound belongs to a class of anhydro sugars and is characterized by multiple hydroxyl groups and the presence of phenylmethyl and dibenzoate substituents. Its biological activity is primarily linked to its potential roles in enzymatic reactions and therapeutic applications.

Structural Characteristics

The compound's structure allows for various interactions with biological systems:

Structural Feature Description
Hydroxyl GroupsMultiple hydroxyls facilitate hydrogen bonding and enzymatic interactions.
Anhydro SugarThe anhydro structure may influence stability and reactivity in biological conditions.
SubstituentsPhenylmethyl and dibenzoate groups may enhance lipophilicity and alter pharmacokinetics.

Enzymatic Interactions

D-glycero-D-gulo-Dec-1-enitol serves as a substrate in glycosylation processes involving glycosyltransferases. Its structural properties allow it to participate in enzymatic reactions crucial for carbohydrate metabolism. The presence of multiple hydroxyl groups enhances its reactivity with enzymes, making it a useful probe for studying glycosylation mechanisms.

Case Studies and Research Findings

  • Synthesis and Enzymatic Probing :
    • Research has shown that derivatives of D-glycero-D-gulo-Dec-1-enitol can be synthesized to serve as glycosyl donors in enzymatic studies. The stereochemistry at the double bond allows for unambiguous determination of reaction products during glycosylation reactions .
  • Potential Therapeutic Applications :
    • Compounds similar to D-glycero-D-gulo-Dec-1-enitol have been evaluated for their ability to inhibit glycolysis in cancer cells. For instance, analogs of glucose have shown promise in targeting metabolic pathways in aggressive cancers like glioblastoma multiforme . This suggests that D-glycero-D-gulo-Dec-1-enitol could be explored as a potential therapeutic agent.
  • Complex Biological Effects :
    • Studies indicate that carbohydrate derivatives can exhibit complex concentration-dependent effects on various enzymes, including phosphatases and transferases . This complexity highlights the need for detailed pharmacological profiling of D-glycero-D-gulo-Dec-1-enitol to understand its full biological potential.

Properties

Molecular Formula

C31H32O7

Molecular Weight

516.6 g/mol

IUPAC Name

[2-benzoyloxy-3-(4-hydroxy-3-phenylmethoxy-5-prop-2-enyloxolan-2-yl)propyl] benzoate

InChI

InChI=1S/C31H32O7/c1-2-12-26-28(32)29(35-20-22-13-6-3-7-14-22)27(38-26)19-25(37-31(34)24-17-10-5-11-18-24)21-36-30(33)23-15-8-4-9-16-23/h2-11,13-18,25-29,32H,1,12,19-21H2

InChI Key

QIGSQMHFQOMPTC-UHFFFAOYSA-N

Canonical SMILES

C=CCC1C(C(C(O1)CC(COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OCC4=CC=CC=C4)O

Origin of Product

United States

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